4-Thiazoleacetonitrile, 2-amino-
Overview
Description
4-Thiazoleacetonitrile, 2-amino- is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the amino group at the second position and the acetonitrile group at the fourth position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-aminothiazole derivatives involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea . Another approach includes the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . Additionally, a one-pot synthesis method using trichloroisocyanuric acid as a green supplier of halogen ions has been explored .
Industrial Production Methods
Industrial production methods for 2-aminothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods typically employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetonitrile, 2-amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The amino and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, thiourea, and various acids and bases. Reaction conditions often involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with molecular bromine can yield brominated derivatives, while reactions with acids can lead to the formation of amides and esters .
Scientific Research Applications
4-Thiazoleacetonitrile, 2-amino- has a wide range of scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of drugs with anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazoleacetonitrile, 2-amino- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to inhibit radical formation, while its antibacterial and antifungal activities are linked to its interaction with microbial enzymes and cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methyl-2-aminothiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-4-phenylthiazole: Known for its anticancer and anti-inflammatory activities.
Uniqueness
4-Thiazoleacetonitrile, 2-amino- stands out due to its unique combination of the amino and acetonitrile groups, which confer distinct chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQSJINSYOHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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